molecular formula C21H18N2O2 B12566170 3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide CAS No. 304455-22-9

3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide

Cat. No.: B12566170
CAS No.: 304455-22-9
M. Wt: 330.4 g/mol
InChI Key: KXVNURGUEJQKHD-UHFFFAOYSA-N
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Description

3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of naphthalene carboxamides, which are known for their diverse biological activities.

Preparation Methods

The synthesis of 3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide typically involves the condensation of 3-hydroxynaphthalene-2-carboxylic acid with an appropriate amine. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus trichloride in a solvent like chlorobenzene under microwave irradiation . This method ensures high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The biological activity of 3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial activity is linked to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The compound’s anti-tuberculosis action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall .

Comparison with Similar Compounds

When compared to other naphthalene carboxamide derivatives, 3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide stands out due to its unique structural features and enhanced biological activity. Similar compounds include:

Properties

CAS No.

304455-22-9

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide

InChI

InChI=1S/C21H18N2O2/c1-15(11-12-16-7-3-2-4-8-16)22-23-21(25)19-13-17-9-5-6-10-18(17)14-20(19)24/h2-14,24H,1H3,(H,23,25)

InChI Key

KXVNURGUEJQKHD-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C=CC3=CC=CC=C3

Origin of Product

United States

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